molecular formula C3H6O2 B13815208 Propionic acid-OD

Propionic acid-OD

Cat. No.: B13815208
M. Wt: 75.08 g/mol
InChI Key: XBDQKXXYIPTUBI-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionic acid-OD (CAS 21388-62-5) is a deuterated analog of propionic acid, specifically deuterated at the hydroxyl position, with a molecular formula of C3H5DO2 and a molecular weight of 75.08 g/mol . This stable isotope-labeled compound is an essential reagent in biomedical, metabolic, and chemical research, enabling detailed tracing and mechanistic studies that are not feasible with the standard compound. Main Applications & Research Value: As a fundamental tool in stable isotope tracing , this compound is used to investigate the metabolic fates of propionate in biological systems. Propionic acid is a key intermediate in the catabolism of fatty acids with odd numbers of carbon atoms and the degradation of specific amino acids like valine, isoleucine, threonine, and methionine . Researchers utilize the deuterium label to elucidate these pathways and their roles in cellular energy production. In mechanistic antifungal studies , this compound can be used to explore the mode of action of the parent compound, propionic acid, which is a widely used preservative. Research has shown that propionic acid disrupts crucial fungal cellular processes, including enhancing endocytosis, causing cell cycle arrest (specifically in the G1/S phase), and inhibiting cellular respiration . The deuterated version allows for precise probing of its interaction with biological targets. Furthermore, in analytical chemistry and spectroscopy , this compound serves as a valuable internal standard for Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, improving the accuracy and sensitivity of quantitative analyses. Mechanism of Action: The research value of propionic acid (and by extension, its deuterated form for tracing studies) stems from its multifaceted effects on cells. As a weak acid, it can perturb cellular pH. More specifically, studies in fungi demonstrate that it induces membrane damage, triggering an enhanced endocytic response . Concurrently, it significantly disrupts the cell cycle, leading to an arrest in the G1 or S phase, and inhibits mitochondrial function, as evidenced by a reduction in MTT reduction, pointing to impaired cellular respiration . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6O2

Molecular Weight

75.08 g/mol

IUPAC Name

deuterio propanoate

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i/hD

InChI Key

XBDQKXXYIPTUBI-DYCDLGHISA-N

Isomeric SMILES

[2H]OC(=O)CC

Canonical SMILES

CCC(=O)O

Origin of Product

United States

Synthetic Methodologies for Deuterated Propionic Acid and Its Isotopic Variants

Chemical Synthesis Approaches for Site-Specific Deuteration

Chemical methods offer precise control over the location of deuterium (B1214612) atoms within the propionic acid scaffold. These approaches range from photocatalytic reactions to asymmetric hydrogenations and classical carbonylation and reduction techniques.

Photocatalytic Deuterocarboxylation of Unsaturated Hydrocarbons to Deuterated Propionic Acid Derivatives

A novel and sustainable approach for synthesizing deuterated propionic acid derivatives involves the photocatalytic deuterocarboxylation of unsaturated hydrocarbons. rsc.orgresearchgate.net This method utilizes visible light to drive the reaction, offering a mild and clean alternative to traditional synthetic routes. rsc.org

One notable strategy employs tetrabutylammonium (B224687) oxalate (B1200264) as both a reductant and a source of carbon monoxide, with heavy water (D₂O) serving as the deuterium source. rsc.orgnih.gov This photoredox-neutral process allows for the global deuterocarboxylation of both terminal and internal alkynes, yielding tetra- and tri-deuterated aryl propionic acids with high yields and excellent deuteration ratios, often exceeding 90%. rsc.orgresearchgate.net The reaction is catalyzed by a photocatalyst that, upon excitation with visible light, initiates a single electron transfer from the oxalate. This leads to the in-situ generation of a highly reductive CO₂ radical anion, which is crucial for the carboxylation and deuteration process. rsc.orgnih.gov

This method has been successfully applied to a broad range of substrates, including those with electron-donating groups. researchgate.net For example, the deuterocarboxylation of terminal aryl alkynes has produced the desired deuterated propionic acids in good yields. researchgate.net The protocol's ability to utilize the inexpensive and readily available D₂O as the deuteration agent enhances its practicality and sustainability. rsc.org

Substrate TypeDeuteration OutcomeKey ReagentsCatalyst SystemDeuteration RatioReference
Terminal AlkynesTetra-deuterated aryl propionic acidsTetrabutylammonium oxalate, D₂OPhotocatalyst>90% rsc.org
Internal AlkynesTri-deuterated aryl propionic acidsTetrabutylammonium oxalate, D₂OPhotocatalyst>90% rsc.org
Electron-poor alkynesDi- and tetra-deuterated alkylaminesD₂O, TfOD, or deuterated silanesNot specifiedHigh rsc.org

Asymmetric Hydrogenation Routes for Chiral Deuterated α-Substituted Propionic Acids

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, including α-substituted propionic acids. bohrium.comresearchgate.netdntb.gov.ua The use of transition metal catalysts with chiral ligands enables the enantioselective addition of hydrogen (or deuterium) across a double bond. researchgate.netthieme-connect.com

Nickel-catalyzed asymmetric transfer hydrogenation has emerged as an efficient method for this purpose. bohrium.com In one approach, a nickel complex is used to catalyze the transfer hydrogenation of α-substituted acrylic acids, affording the corresponding chiral propionic acids with high enantiomeric excess (up to 99.4% ee). dntb.gov.ua When deuterated alcohols like 2-propanol-d8 (B1362042) are used as the deuterium source, this method allows for α-selective deuteration, producing α-deuterated chiral amines with good deuterium content and high enantioselectivity. bohrium.com Mechanistic studies suggest the reaction proceeds through a stepwise pathway involving a [Ni-D] intermediate. bohrium.com

Iridium complexes with chiral spiro aminophosphine (B1255530) ligands have also proven effective in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. thieme-connect.com This methodology is practical as it can be performed at ambient hydrogen pressure while maintaining high yields and selectivities. thieme-connect.com Deuterium labeling studies have confirmed that no double-bond isomerization occurs during the reaction. thieme-connect.com

Catalyst SystemSubstrateDeuterium SourceProductEnantiomeric Excess (ee)Reference
Nickel/[Ni(6,6′‐(OH)2‐2,2′‐bpy)][Br2]N-sulfonyl imines2-propanol-d8α-deuterated chiral aminesHigh bohrium.com
Iridium/chiral spiro aminophosphineα-substituted acrylic acidsD₂Chiral α-substituted propionic acidsHigh thieme-connect.com
Nickel-basedα-substituted acrylic acidsNot specifiedChiral α-substituted propionic acidsup to 99.4% dntb.gov.ua

Carbonylation Reactions for Deuterated Propionic Acid Synthesis

Carbonylation reactions, which introduce a carbonyl group into a molecule, are a cornerstone of industrial organic synthesis and can be adapted for the production of deuterated propionic acid. chemeurope.comwikipedia.org The Reppe synthesis, for instance, involves the reaction of ethylene (B1197577) with carbon monoxide and water, typically using a nickel carbonyl catalyst, to produce propionic acid. chemeurope.comwikipedia.org By substituting water with heavy water (D₂O), this process can be used to synthesize propionic acid-d1.

A more recent development involves the carbonylation of ethyl acetate (B1210297) to produce propionic acid. google.com This method utilizes a rhodium-based catalyst system with ethyl iodide as a co-catalyst. The reaction is carried out under pressure with carbon monoxide and water. google.com The use of deuterated water in this system would similarly lead to the formation of deuterated propionic acid. The process is notable for its ability to circumvent the formation of byproducts like diethyl ether that can occur under acidic conditions. google.com

Reductive Deuteration Strategies with Deuterated Reagents

Reductive deuteration offers a direct route to deuterated compounds by using deuterium gas (D₂) or other deuterated reagents in the presence of a catalyst. nju.edu.cn Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. For instance, the catalytic reductive deuteration of acrylates using D₂ gas can yield deuterated propionyl chloride.

Single electron transfer (SET) reduction has also emerged as a powerful tool for deuteration. nju.edu.cn Reagents like samarium(II) iodide (SmI₂) can be used to reduce carboxylic acids in the presence of D₂O as the deuterium source, leading to α,α-dideutero alcohols. nju.edu.cn This radical-based approach is advantageous due to its mild reaction conditions and the use of an inexpensive deuterium source. nju.edu.cn

Acid-catalyzed hydrogen-deuterium (H-D) exchange is another scalable and cost-effective method. This technique involves treating the substrate with a deuterated solvent, such as deuterated methanol (B129727) (CD₃OD), in the presence of a strong deuterated acid like D₂SO₄ at elevated temperatures. This method has been successfully used to selectively replace hydrogen atoms at the α-positions of the propionic acid side chain in molecules like Indole-3-propionic acid, achieving over 95% deuterium incorporation.

Biosynthetic and Biocatalytic Strategies for Deuterated Propionic Acid Production

Biological systems provide alternative and often highly selective routes for the production of isotopically enriched compounds. Microbial fermentation pathways are particularly relevant for the synthesis of deuterated propionic acid.

Microbial Fermentation Pathways for Isotopic Enrichment (e.g., Wood-Werkman Cycle, Acrylate (B77674) Pathway)

Propionic acid is a natural metabolic byproduct of many microorganisms, with several distinct biosynthetic pathways that can be harnessed for isotopic labeling. mdpi.combiocrates.com The primary fermentation routes include the Wood-Werkman cycle and the acrylate pathway. mdpi.com

The Wood-Werkman cycle is the most energetically efficient pathway for propionate (B1217596) fermentation and is predominantly found in Propionibacterium species. mdpi.com This cycle involves the carboxylation of pyruvate (B1213749) to form oxaloacetate, which is then converted through a series of intermediates, including succinyl-CoA and methylmalonyl-CoA, to ultimately yield propionyl-CoA and then propionate. mdpi.complos.org A key feature is the transcarboxylation step where a carboxyl group is transferred from methylmalonyl-CoA to pyruvate without the involvement of free CO₂. plos.org By conducting the fermentation in a medium enriched with deuterated substrates (e.g., deuterated glucose or lactate), deuterium can be incorporated into the propionic acid backbone.

The acrylate pathway , utilized by bacteria such as Clostridium propionicum and Megasphaera elsdenii, provides another route to propionate. nih.govbme.hupropionix.ruresearchgate.net This pathway involves the conversion of lactate (B86563) to lactoyl-CoA, which is then dehydrated to acryloyl-CoA. nih.gov The final step is the reduction of acryloyl-CoA to propionyl-CoA. nih.gov Engineering this pathway into a host organism like Escherichia coli has been demonstrated for propionic acid synthesis. nih.gov Supplying deuterated lactate or other precursors in the fermentation medium would result in the production of deuterated propionic acid.

Fermentation PathwayKey OrganismsKey IntermediatesPotential for DeuterationReference
Wood-Werkman CyclePropionibacterium sp.Oxaloacetate, Succinyl-CoA, Methylmalonyl-CoAUse of deuterated carbon sources (e.g., glucose, lactate) mdpi.complos.org
Acrylate PathwayClostridium propionicum, Megasphaera elsdeniiLactoyl-CoA, Acryloyl-CoAUse of deuterated lactate nih.govbme.hupropionix.ruresearchgate.net

Metabolic Engineering Approaches for Enhanced Deuterated Compound Yields

The production of deuterated compounds through fermentation is a highly effective strategy that merges advanced metabolic engineering with the use of deuterium-rich culture media. The core principle involves engineering microbial hosts to efficiently produce a target molecule, such as propionic acid, and then cultivating these optimized strains in a medium where hydrogen atoms are largely replaced by deuterium, typically by using heavy water (D₂O) or deuterated substrates.

Microorganisms like Propionibacterium species are natural producers of propionic acid and are therefore prime candidates for metabolic engineering. nih.govnih.gov The strategies employed aim to increase the titer, yield, and productivity of the desired deuterated compound. One key approach is the overexpression of enzymes central to the production pathway. For instance, cloning the phosphoenolpyruvate (B93156) carboxylase enzyme from Escherichia coli into Propionibacterium freudenreichii has been shown to result in a higher yield and faster production rate of propionic acid compared to the wild-type strain. ftb.com.hr

Cofactor availability, particularly NADH, is another critical factor that can limit production. Research has shown that n-propanol production, which is linked to the propionic acid pathway via propionyl-CoA, is limited by NADH availability. nih.gov This limitation can be addressed by using specific carbon sources; for example, using glycerol (B35011) as a carbon source significantly improves NADH availability, which in turn can enhance the production of reduced compounds. nih.gov When deuterated glycerol is used, this strategy directly contributes to the yield of the deuterated target molecule. Interestingly, the engineering of P. freudenreichii to produce n-propanol also led to a significant increase in propionic acid productivity, suggesting a synergistic relationship between these pathways that can be exploited for enhanced production. nih.gov

A major challenge in microbial fermentation is product inhibition, where the accumulation of the product, in this case, propionic acid, becomes toxic to the cells and halts further production. To overcome this, researchers have focused on improving the acid resistance of production strains. Metabolic engineering of acid resistance elements in Propionibacterium jensenii has proven effective in increasing its tolerance to acidic conditions, leading to improved final titers and productivity of propionic acid. nih.gov

For a more precise optimization of metabolic pathways, advanced techniques such as D-fluxomics can be implemented. This method uses a combination of ¹³C and ²H (deuterium) labeled substrates to dynamically trace metabolic fluxes, offering a quantitative understanding of how pathways are regulated. unimib.it Such insights are invaluable for rationally designing strains with enhanced production capabilities for deuterated compounds.

Beyond whole-cell engineering, the use of specifically engineered enzymes offers a powerful tool for deuteration. researchgate.net For example, a divergently engineered photodecarboxylase has been developed for the light-driven deuteration of carboxylic acids using D₂O as the deuterium source. nih.gov Similarly, protein engineering of ThDP-dependent enzymes has been used to create biocatalysts for the synthesis of deuterated aldehydes with high deuterium incorporation. acs.org These biocatalytic approaches highlight the potential for creating highly specific and efficient pathways for producing deuterated molecules. mdpi.comchemrxiv.org

Host OrganismEngineering StrategyKey Finding/OutcomeReference
Propionibacterium freudenreichiiExpression of bifunctional aldehyde/alcohol dehydrogenase (adhE) from E. coli; use of glycerol as carbon source.Enabled production of n-propanol from propionyl-CoA and significantly increased propionic acid productivity due to improved NADH availability. nih.gov
Propionibacterium jenseniiEngineering of acid resistance elements (glutamate decarboxylase and arginine deiminase systems).Improved tolerance to acidic conditions, leading to higher propionic acid titers and productivity. nih.gov
Propionibacterium freudenreichiiCloning of phosphoenolpyruvate carboxylase from E. coli.Achieved higher propionic acid yield at a faster rate compared to the wild-type strain. ftb.com.hr
Pseudomonas putidaApplication of D-fluxomics (dynamic 13C and 2H metabolic flux analysis).Provided a quantitative, mechanistic understanding of metabolic pathways, enabling rational design for targeted compound production. unimib.it

Derivatization Pathways and Isotopic Exchange Methods for Deuterated Propionic Acid Conjugates

Derivatization and isotopic exchange are crucial techniques for the analysis of deuterated propionic acid and for the synthesis of its conjugates. Derivatization is often employed to modify the chemical properties of propionic acid, for example, to increase its volatility for Gas Chromatography (GC) analysis or to add a chromophore for High-Performance Liquid Chromatography (HPLC) with UV detection. creative-proteomics.comosti.gov Isotopic exchange methods, on the other hand, provide a direct route to introduce deuterium into the propionic acid molecule or its derivatives.

Derivatization Pathways

A common derivatization strategy involves converting carboxylic acids into esters or other derivatives that are more amenable to specific analytical techniques. For the simultaneous analysis of short-chain fatty acids (SCFAs), including propionic acid, a method using 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) has been developed. diva-portal.org This reaction tags the carboxylic acids, allowing for sensitive detection by liquid chromatography-mass spectrometry (LC-MS). In such studies, deuterated standards like propionic acid-d2 serve as internal standards for accurate quantification. diva-portal.org

Another powerful derivatization approach utilizes N-hydroxysuccinimide esters. Specifically, propionic acid N-hydroxysuccinimide ester can be used to derivatize the amine groups of amino acids in proteins like histones. nih.gov This method is highly specific and efficient, allowing for the detailed characterization of histone post-translational modifications by mass spectrometry. nih.gov

For GC-MS analysis, amino acids can be subjected to a two-step derivatization, first by esterification with methanol to form methyl esters, followed by reaction with pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com This process creates stable derivatives suitable for GC separation and MS detection. mdpi.com

Isotopic Exchange Methods

Hydrogen-deuterium (H/D) exchange reactions offer a direct method for synthesizing deuterated compounds. Acid-catalyzed exchange is a particularly effective method for deuterating molecules containing aromatic rings, such as indole-3-propionic acid. acs.orgresearchgate.net In this approach, the compound is treated with a strong deuterated acid, which serves as both the catalyst and the deuterium source. researchgate.net

For example, 3-substituted indoles, including indole-propionic acid derivatives, can be efficiently deuterated by treatment with 20 wt % deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD) at elevated temperatures (60–90 °C). acs.orgacs.org This method can achieve high levels of deuterium incorporation into the indole (B1671886) ring. acs.orgacs.org Similarly, deuterated trifluoromethanesulfonic acid (TfOD) has been used for the H/D exchange of aromatic α-amino acids and indole-3-propionic acid, demonstrating the versatility of strong acid catalysts in promoting deuteration under relatively mild conditions. researchgate.net

While acid-catalyzed methods are common, early research also explored alkali-catalyzed exchange reactions. It was shown that for some carboxylic acids, exchange of hydrogen atoms on the carbon backbone could occur in an alkaline aqueous solution. rsc.org However, under the specific conditions tested in that historical study, propionic acid did not undergo this exchange, highlighting the dependence of exchange reactions on the molecular structure and reaction conditions. rsc.org

MethodReagent/CatalystSubstrate/ConjugatePurpose/ApplicationReference
Derivatization3-Nitrophenylhydrazine (3-NPH) / EDCShort-chain fatty acids (including Propionic acid-d2)LC-MS analysis of metabolites. Propionic acid-d2 used as an internal standard. diva-portal.org
DerivatizationPropionic acid N-hydroxysuccinimide esterAmine groups in histonesSpecific and efficient derivatization for characterization of protein modifications by MS. nih.gov
Isotopic ExchangeD₂SO₄ in CD₃ODIndole-3-propanoic acid methyl esterSynthesis of deuterated indole derivatives with high deuterium incorporation. acs.orgacs.org
Isotopic ExchangeDeuterated trifluoromethanesulfonic acid (TfOD)Indole-3-propionic acidDirect H/D exchange on aromatic rings under mild conditions. researchgate.net
DerivatizationMethanol/HCl, then Pentafluoropropionic anhydride (PFPA)Amino acidsCreation of stable derivatives for GC-MS analysis. mdpi.com

Advanced Analytical Techniques for Propionic Acid Od Characterization and Quantification

Mass Spectrometry (MS)-Based Approaches for Deuterated Propionic Acid

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds due to its ability to differentiate molecules based on their mass-to-charge ratio. Various MS-based methodologies are employed for the comprehensive analysis of Propionic acid-OD.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis Utilizing Deuterated Internal Standards

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the quantification and identification of volatile and semi-volatile compounds like propionic acid. chromatographyonline.com For analysis, propionic acid often requires derivatization to increase its volatility, making it suitable for GC separation. nih.gov The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification as it closely mimics the analyte's chemical and physical properties during sample preparation and analysis, correcting for any loss or variation. nih.govacs.org

In quantitative analysis, the peak areas of the analyte and the deuterated internal standard are compared. libretexts.org A calibration curve is typically generated using known concentrations of the analyte and a constant concentration of the internal standard to determine the concentration of the analyte in an unknown sample. acs.org Qualitative analysis in GC-MS is achieved by interpreting the mass spectrum of the analyte. libretexts.org The fragmentation pattern of propionic acid provides a chemical fingerprint that can be compared to spectral libraries for positive identification. mdpi.com The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. libretexts.org

Table 1: GC-MS Parameters for Short-Chain Fatty Acid Analysis

Parameter Setting
Column Polyethylene glycol capillary column (e.g., BP20)
Injection Mode Splitless
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
MS Data Acquisition Full scan mode (e.g., m/z 40-130) or Selected Ion Monitoring (SIM)

| Identification | Comparison of mass spectra with NIST database and retention times of pure standards. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Chemical Isotope Labeling (CIL) for Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool in metabolomics due to its high sensitivity, selectivity, and applicability to a wide range of compounds. tmiclinode.com Chemical Isotope Labeling (CIL) coupled with LC-MS enhances the coverage and quantitative accuracy of metabolome analysis. nih.govnih.gov This approach involves labeling metabolites in a sample with an isotope-coded reagent. When comparing two samples (e.g., control vs. treated), one is labeled with a light isotopic tag and the other with a heavy isotopic tag. tmiclinode.com

The samples are then mixed and analyzed simultaneously by LC-MS. Each labeled metabolite appears as a pair of peaks with a specific mass difference in the mass spectrum. tmiclinode.com This differential labeling allows for precise relative quantification by comparing the peak intensities of the light and heavy isotopic forms. The use of this compound in such studies can serve as an internal standard or be used to trace the metabolic fate of propionic acid. The CIL LC-MS technique significantly improves the ability to detect and quantify low-abundance metabolites by distinguishing true metabolite signals from background noise. nih.gov

Table 2: Key Features of CIL LC-MS in Metabolomics

Feature Description
Increased Coverage Enables the detection of a larger portion of the metabolome. nih.govresearchgate.net
Improved Quantification Differential labeling allows for high precision and accuracy in relative quantification. nih.govresearchgate.net
Noise Reduction The detection of peak pairs helps to differentiate true metabolites from background signals. nih.gov

| Broad Applicability | Can be applied to various classes of metabolites by targeting specific functional groups (e.g., amine, carboxyl). tmiclinode.com |

Stable Isotope Dilution Mass Spectrometry for High-Precision Quantification

Stable isotope dilution mass spectrometry (SID-MS) is considered a gold standard for high-precision quantification. This method involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample. The labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

The deuterated standard acts as an ideal internal standard because it behaves identically to the endogenous analyte during sample extraction, purification, and ionization, thus compensating for matrix effects and variations in instrument response. osti.gov A gas chromatographic-mass spectrometric method has been described for the assay of propionic acid in physiological fluids using this isotope dilution technique. nih.gov Quantification is based on the ratio of the signal from the unlabeled analyte to that of the labeled standard.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Spatial Localization of Deuterated Compounds

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to identify and image the chemical composition of the outermost atomic or molecular layers of a solid sample. uwo.cacarleton.edu In ToF-SIMS, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions. nist.gov These secondary ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratios are determined based on their flight time to the detector. carleton.edunist.gov

ToF-SIMS offers high mass resolution and the ability to detect molecular ions, making it suitable for the analysis of organic compounds. mst.or.jp Its imaging capability allows for the spatial localization of specific molecules, including deuterated compounds like this compound, on a surface with sub-micron resolution. nist.gov This technique can be used to visualize the distribution of this compound within biological tissues or on material surfaces. Furthermore, by using a sputter ion beam, ToF-SIMS can perform depth profiling to analyze the chemical composition as a function of depth. uwo.camst.or.jp

Table 3: Capabilities of ToF-SIMS

Capability Description
Surface Sensitivity Analyzes the outermost 1-3 nanometers of a surface. uwo.ca
High Mass Resolution Can achieve a mass resolution of up to 10,000. uwo.ca
Imaging Provides chemical maps of a surface with high spatial resolution. nist.govrsc.org
Depth Profiling Allows for the analysis of chemical composition as a function of depth. uwo.camst.or.jp

| Molecular Detection | Capable of detecting molecular ions of organic substances. mst.or.jp |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) for Quantification and Isotopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a valuable tool for both the quantification and isotopic analysis of this compound. mdpi.com In a ¹H NMR spectrum, the position of a signal (chemical shift) is indicative of the chemical environment of the protons. docbrown.info The integral of a signal is directly proportional to the number of protons giving rise to that signal, which allows for quantitative analysis. aocs.org

For this compound, the deuterium (B1214612) atom replaces the acidic proton on the carboxyl group. This results in the disappearance of the characteristic broad singlet for the -COOH proton in the ¹H NMR spectrum of unlabeled propionic acid. The isotopic purity of this compound can be determined by comparing the integral of the residual -COOH proton signal to the integrals of the other proton signals in the molecule (the ethyl group). The splitting patterns (spin-spin coupling) of the signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) provide confirmation of the propionic acid structure. docbrown.info

Table 4: ¹H NMR Data for Propionic Acid

Protons Chemical Shift (ppm) Multiplicity Coupling Constant (J)
CH₃ ~1.1 Triplet ~7.5 Hz
CH₂ ~2.3 Quartet ~7.5 Hz

Note: The disappearance or significant reduction of the COOH signal is indicative of deuteration at this position in this compound.

Deuterium Nuclear Magnetic Resonance (²H NMR) for Direct Detection and Site-Specific Characterization

Deuterium Nuclear Magnetic Resonance (²H or D NMR) spectroscopy is a powerful technique for the direct detection and characterization of deuterated compounds like this compound. wikipedia.org Unlike proton (¹H) NMR, which detects hydrogen-1 nuclei, ²H NMR specifically targets the deuterium isotope, which has a nuclear spin of 1. wikipedia.org This specificity makes it an unequivocal method to confirm the success of deuteration and to determine the precise location of deuterium atoms within a molecule. wikipedia.org

When propionic acid is deuterated at the hydroxyl position to form this compound (CH₃CH₂COOD), the deuterium atom replaces the acidic proton. In ¹H NMR, this exchange can be observed by adding deuterium oxide (D₂O) to a sample of regular propionic acid; the peak corresponding to the acidic -OH proton disappears or reduces in intensity, confirming its identity. docbrown.info Conversely, in a ²H NMR spectrum of this compound, a distinct peak corresponding to the O-D deuteron (B1233211) would be observed, while this signal would be absent in the spectrum of the non-deuterated compound. wikipedia.org

The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the resolution is typically lower. wikipedia.org However, its utility lies in its ability to provide site-specific information. For this compound, the ²H NMR spectrum would show a signal in the region characteristic of acidic deuterons, clearly distinguishing it from any potential deuteration at the α- or β-carbon positions.

Furthermore, solid-state ²H NMR can provide detailed information about molecular dynamics and orientation. wikipedia.orgnih.gov The interaction between the nuclear electric quadrupole moment of the deuteron and the local electric field gradient is highly sensitive to the angle between the C-D (or in this case, O-D) bond and the magnetic field. wikipedia.org This allows for the study of molecular motions and the behavior of deuterated molecules in ordered environments like lipid membranes. wikipedia.org

Table 1: Key Features of ²H NMR for this compound Analysis

FeatureDescriptionRelevance to this compound
Specificity Detects only deuterium (²H) nuclei.Confirms the presence of the O-D group and verifies successful isotopic labeling. wikipedia.org
Site-Characterization The chemical shift indicates the electronic environment of the deuteron.Allows for the unambiguous assignment of the deuterium to the hydroxyl position. docbrown.info
Quantitative Analysis Signal intensity is proportional to the number of deuterium nuclei.Can be used to determine the degree of deuteration or isotopic purity.
Dynamic Studies Solid-state spectra are sensitive to molecular motion and orientation.Can probe the dynamics of the deuterated carboxyl group in various physical states. wikipedia.org

Vibrational and Rotational Spectroscopy Techniques

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis with Deuterium Shifts

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups in molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. In propionic acid, characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups are readily identifiable. docbrown.info The substitution of hydrogen with deuterium in the hydroxyl group to form this compound results in a significant and predictable shift in the vibrational frequency of this group, a phenomenon known as an isotopic shift.

The stretching vibration of the O-H bond in carboxylic acids like propionic acid typically appears as a very broad and strong absorption band in the range of 3300 to 2500 cm⁻¹. docbrown.info This broadening is due to strong intermolecular hydrogen bonding. docbrown.info When the proton is replaced by a deuteron, the mass of the vibrating atom is effectively doubled. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Therefore, the O-D stretching vibration is expected to occur at a significantly lower wavenumber. The theoretical shift for an isolated O-H bond to an O-D bond is approximately a factor of 1/√2 (or ~0.71). This would shift the broad absorption band to the region of approximately 2400 to 1800 cm⁻¹.

This large and predictable "deuterium shift" provides definitive evidence for the location of the isotopic label at the hydroxyl group. Other key vibrational modes, such as the C=O stretch (typically 1725–1700 cm⁻¹), are less affected, although minor shifts can occur due to changes in the hydrogen-bonding network. docbrown.inforesearchgate.net

Table 2: Expected FTIR Vibrational Frequency Shifts in this compound

Vibrational ModeTypical Wavenumber (Propionic Acid)Expected Wavenumber (this compound)Reason for Shift
O-H Stretch 3300–2500 cm⁻¹ (broad) docbrown.info~2400–1800 cm⁻¹ (broad)Increased reduced mass of the O-D oscillator.
C=O Stretch 1725–1700 cm⁻¹ docbrown.infoMinor shiftSecondary effect from altered hydrogen/deuterium bonding. acs.org
C-O Stretch ~1300 cm⁻¹Minor shiftLess directly involved in the isotopic substitution.
O-H Bend ~1420 cm⁻¹Lower wavenumberAffected by the increased mass of deuterium.

Near-Infrared (NIR) and UV-Vis Spectroscopy for Process Monitoring

Near-Infrared (NIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for real-time, non-invasive process monitoring, a key component of Process Analytical Technology (PAT). mt.comnih.gov These techniques are particularly useful for quantifying components in complex mixtures, such as in bioreactors or industrial chemical processes. researchgate.netup.poznan.pl

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the absorption of light in the wavelength range of approximately 780 to 2500 nm. mdpi.com The absorption bands in this region correspond to overtones and combination bands of fundamental molecular vibrations, such as C-H, O-H, and N-H stretches. mdpi.com While the signals are weaker and more complex than in the mid-infrared region, NIR has the advantage of being able to penetrate deeper into samples and can be used with fiber optics for in-line monitoring without sample preparation. nih.govresearchgate.net

Studies have demonstrated the successful use of NIR spectroscopy to monitor the concentration of volatile fatty acids, including propionic acid, in anaerobic digestion processes. researchgate.netnih.gov By developing multivariate calibration models (e.g., using Gaussian Processes), researchers can correlate the NIR spectra with propionic acid concentrations determined by a reference method. One study developed a calibration model using a wavelength range from 305 nm to 2210 nm to predict propionic acid content in aqueous solutions, achieving a high degree of accuracy. up.poznan.pl Another investigation successfully used NIR to track propionic acid in a full-scale biogas plant, with the resulting calibration model showing a high correlation coefficient (r² = 0.89). researchgate.netnih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy is generally less specific for aliphatic carboxylic acids like propionic acid, which lack strong chromophores. The carboxyl group exhibits a weak n→π* transition at around 200–210 nm. While this can be used for quantification in simple, clean systems, its utility is limited in complex mixtures where many other compounds may absorb in the same region. However, in combination with NIR, particularly in the visible range, it can contribute to more robust process models. up.poznan.pl

Submillimeter Wave Spectroscopy for Rotational Transitions and Astrophysical Studies

Submillimeter wave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. It provides extremely precise information about a molecule's moments of inertia, from which its geometric structure can be determined with high accuracy. The substitution of a hydrogen atom with a deuterium atom in propionic acid significantly alters the molecule's mass distribution and, consequently, its moments of inertia and rotational spectrum. aip.org

This technique is a powerful tool for distinguishing between different isotopologues and even different conformers of a molecule. Studies on propanoic acid have been conducted to provide reliable spectral data for astronomical searches in the millimeter and submillimeter wave ranges. researchgate.net The motivation for these studies is the search for complex organic molecules (COMs) in the interstellar medium (ISM). researchgate.netillinois.edu While isomers of propionic acid like ethyl formate (B1220265) and methyl acetate (B1210297) have been detected, propionic acid itself is a strong candidate due to its high thermodynamic stability. researchgate.net

The analysis of the rotational spectrum of this compound would allow for the precise determination of the O-D bond length and its orientation within the molecular frame. aip.org Such data would be crucial for any potential search for this specific deuterated isotopologue in astrophysical environments, providing insights into isotopic fractionation and the chemical pathways occurring in space.

Chromatographic Separation Methods Complementing Spectroscopic Analysis

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Volatile Acid Analysis

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a robust, sensitive, and widely used standard method for the separation and quantification of volatile fatty acids (VFAs), including propionic acid. creative-proteomics.commeasurlabs.com The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. scioninstruments.com The FID then detects the carbon-containing compounds as they elute from the column by burning them in a hydrogen-air flame, which produces ions and generates a measurable current proportional to the mass of carbon. scioninstruments.com

GC-FID offers high sensitivity, excellent reproducibility, and a wide linear range for VFA analysis. creative-proteomics.com It is routinely applied to quantify propionic acid in diverse and complex matrices such as food, wastewater, and biological samples. creative-proteomics.comnih.govnih.gov Sample preparation often involves extraction and sometimes derivatization, although direct aqueous injection methods are also common. nih.govcerealsgrains.org

Method validation studies for the determination of propionic acid using GC-FID report excellent performance characteristics. For instance, a method developed for food analysis showed good linearity in the concentration range of 2–1000 mg/L with a correlation coefficient of 0.9998. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.003 g/kg and 0.01 g/kg, respectively, demonstrating high sensitivity. nih.gov Another study on VFA in anaerobic digester effluents reported an LOD of 1.2 mg L⁻¹ and an LOQ of 1.9 mg L⁻¹ for propionic acid, with recovery rates between 90.9% and 104.0%. scielo.br

While GC-FID does not distinguish between isotopologues like propionic acid and this compound, it serves as an essential complementary technique. It is the gold standard for accurate quantification of total propionic acid, providing the reference data needed to build and validate the calibration models used in spectroscopic process monitoring techniques like NIR. researchgate.net

Table 3: Performance Characteristics of GC-FID for Propionic Acid Quantification

ParameterReported ValueMatrixSource
Linear Range 2–1000 mg/LFood nih.gov
Correlation Coefficient (r²) 0.9998Food nih.gov
Limit of Detection (LOD) 0.003 g/kgFood nih.gov
Limit of Quantification (LOQ) 0.01 g/kgFood nih.gov
Recovery 87.5%–102.1%Food nih.gov
LOD 1.2 mg L⁻¹Anaerobic Digester Effluent scielo.br
LOQ 1.9 mg L⁻¹Anaerobic Digester Effluent scielo.br

Mechanistic Investigations Utilizing Propionic Acid Od As a Tracer

Elucidation of Biochemical and Metabolic Pathways through Stable Isotope Tracing

Stable isotope tracing using deuterated compounds like propionic acid-OD is a cornerstone of modern metabolic research. nih.govsigmaaldrich.com It allows for the dynamic and quantitative analysis of metabolic pathways in living systems, from single cells to whole organisms. nih.govbiorxiv.org The non-radioactive nature of stable isotopes makes them safe for use in a wide range of studies, offering a significant advantage over traditional radioactive tracers. nih.gov

Metabolic Flux Analysis (MFA) in Microbial Systems

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. unimib.it The use of stable isotopes, such as the deuterium (B1214612) in this compound, is integral to MFA. By introducing the labeled substrate into a microbial culture, researchers can track the incorporation of deuterium into various metabolites. unimib.itbiorxiv.org This information, combined with a stoichiometric model of the organism's metabolic network, allows for the calculation of intracellular fluxes.

For instance, studies on Pseudomonas putida, a bacterium with significant potential in metabolic engineering, have utilized deuterated substrates to perform dynamic ¹³C- and ²H-metabolic flux analysis, termed D-fluxomics. unimib.itbiorxiv.org This approach has been crucial in understanding the complex and dynamic nature of glucose processing in this organism. unimib.it Similarly, in Bacillus subtilis, computational analysis combined with experimental data using propionate (B1217596) as a carbon source has helped to map flux distributions and understand its role in the production of valuable compounds like 3-indole acetic acid. mdpi.comnih.gov The analysis showed that propionate uptake enhances the production of precursors necessary for hormone synthesis. mdpi.comnih.gov

Research on Escherichia coli has also benefited from tracing propionate metabolism. Studies have shown that the sbm operon enables the degradation of amino acids to propionic acid. researchgate.net However, for propionic acid production from glucose, the pathway is incomplete and requires the introduction of a methylmalonyl-CoA epimerase. researchgate.net

The table below summarizes key findings from MFA studies in various microbial systems where propionate metabolism was investigated.

Microbial SystemKey Findings from Propionate-related MFA
Pseudomonas putidaD-fluxomics revealed a dynamic and hierarchical uptake of different sugar forms. unimib.itbiorxiv.org
Bacillus subtilisPropionate uptake favors the production of precursors for 3-indole acetic acid synthesis. mdpi.comnih.gov
Escherichia coliThe native sbm operon is part of an incomplete pathway for propionic acid production from glucose. researchgate.net
Propionibacterium speciesThese bacteria are utilized in the most significant biosynthetic pathway for propionic acid production, the Wood-Werkman pathway. nih.gov

Tracing Carbon Flow in Cellular Models and Tissue Systems

This compound is instrumental in tracing the flow of carbon atoms through the metabolic networks of mammalian cells and tissues. biorxiv.orgresearchgate.net When cells metabolize deuterated propionate, the deuterium label is incorporated into downstream metabolites, which can then be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

A notable discovery made through the use of deuterated propionate is a novel metabolic pathway where two molecules of propionyl-CoA (derived from propionate) condense to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). biorxiv.orgnih.gov Studies using 2,2-[²H₂]propionate in human cell lines, including hepatocellular carcinoma (HepG2) cells and platelets, showed the complete loss of the two deuterium atoms, indicating a modification at the C2 position of the propionyl group. nih.gov This pathway was observed in multiple human and murine cell lines. biorxiv.org

Furthermore, in vivo stable isotope tracing with labeled valine, which catabolizes to propionyl-CoA, confirmed the formation of 2M2PE-CoA in various mouse tissues, including the heart, kidney, liver, and muscle. biorxiv.org Ex vivo tracing experiments also demonstrated the formation of this six-carbon product in human myocardial tissue incubated with propionate. biorxiv.org These findings suggest that propionate can be used for more than just oxidation in the TCA cycle and can participate in anabolic pathways. biorxiv.org

The use of deuterated water (²H₂O) in combination with ¹³C-labeled propionate provides a comprehensive view of hepatic metabolism, allowing for the discrimination between glycogenolysis, gluconeogenesis, and TCA cycle fluxes contributing to glucose production. researchgate.net

Investigation of Specific Enzyme Activities and Substrate Turnover (e.g., Propionyl-CoA Carboxylase)

Stable isotope tracers like this compound are invaluable for measuring the activity of specific enzymes and the rate at which they turn over their substrates. nih.gov Propionyl-CoA carboxylase (PCC) is a key enzyme that catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA, a critical step in the metabolism of several amino acids and odd-chain fatty acids. biorxiv.org

By introducing deuterated propionate to cells or tissues, researchers can monitor the rate of formation of deuterated methylmalonyl-CoA and subsequent metabolites like succinyl-CoA. This provides a direct measure of PCC activity in its native cellular environment. Inborn errors of metabolism, such as propionic acidemia and methylmalonic acidemia, are caused by deficiencies in PCC and methylmalonyl-CoA mutase, respectively. nih.govmetsol.com Tracing studies with labeled propionate in fibroblasts from patients with these disorders have been crucial for understanding the pathophysiology and for developing and monitoring treatments. metsol.com For example, the ¹³C-propionate breath test is used to assess the oxidative capacity in patients with methylmalonic acidemia, which can predict disease severity and the efficacy of therapies. metsol.com

The metabolism of 2,2-[²H₂]propionate has been shown to result in a partial loss of deuterium during the formation of propionyl-CoA, which is consistent with the lability of the deuterium atoms on the alpha-carbon during CoA thioester formation. nih.gov This type of observation provides detailed mechanistic insights into enzyme action.

Characterization of Amino Acid and Fatty Acid Catabolism Pathways

The breakdown of certain amino acids and odd-chain fatty acids generates propionyl-CoA as a key intermediate. Stable isotope tracing with this compound helps to elucidate the complex interplay between these catabolic pathways.

The branched-chain amino acids (BCAAs) isoleucine and valine are major sources of propionyl-CoA. nih.gov Studies using stable isotope-labeled BCAAs in patient-derived fibroblasts have revealed crosstalk between the different BCAA catabolic pathways. nih.gov For instance, a deficiency in isobutyryl-CoA dehydrogenase (involved in valine catabolism) can lead to the accumulation of its substrate, which is then metabolized by an enzyme from the isoleucine pathway, ultimately increasing the production of propionyl-CoA. nih.gov Labeled BCAA studies have established that in fibroblasts, isoleucine is the primary contributor to the intracellular propionyl-CoA pool. nih.gov

Similarly, odd-chain fatty acid oxidation produces propionyl-CoA. Tracing studies with substrates like heptanoic acid have shown its efficient conversion to propionate. nih.gov The gut microbiota also plays a significant role in producing propionate from the fermentation of dietary fibers. nih.govcreative-proteomics.com Stable isotope tracing with labeled phenylalanine has been used to demonstrate its reduction to phenylpropionic acid by gut bacteria, which is then further metabolized by the host. nih.gov

Investigation of Chemical Reaction Mechanisms

Beyond biological systems, this compound is a valuable tool for probing the mechanisms of chemical reactions, particularly in the field of catalysis. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, provides profound insights into the rate-determining steps of a reaction.

Deoxygenation Pathways on Catalyst Surfaces (e.g., Palladium, Platinum)

The hydrodeoxygenation (HDO) of biomass-derived molecules like propionic acid is a crucial process for producing biofuels and value-added chemicals. osti.govliverpool.ac.uk Understanding the reaction mechanisms on catalyst surfaces is key to developing more efficient and selective catalysts.

Studies on the HDO of deuterium-labeled propanoic acid (specifically, propanoic acid-d₂, labeled at the second carbon position) over a palladium (Pd) catalyst have been conducted to elucidate the reaction mechanism. researchgate.net A combined experimental and computational kinetic isotope effect (KIE) study revealed different KIE values at high and low hydrogen partial pressures, suggesting shifts in the rate-controlling steps under different conditions. researchgate.net The results supported decarbonylation (DCN) as the primary reaction pathway, leading to the formation of ethane (B1197151) and carbon monoxide. researchgate.net This provides strong evidence for the proposed mechanism on Pd surfaces. researchgate.net

On platinum (Pt) surfaces, the HDO of propionic acid leads to a more diverse range of products, including propanal, 1-propanol, and propane, alongside decarbonylation products like ethane and CO. acs.org The presence of a condensed phase, such as water, can significantly alter reaction rates and selectivity on both Pd and Pt catalysts. researchgate.net For instance, in the presence of water, a new decarboxylation mechanism is facilitated on Pd surfaces. researchgate.net On Pt surfaces, the reaction rate increases dramatically in liquid water, and the selectivity shifts towards propanol (B110389) production. osti.gov

The table below summarizes the primary reaction pathways and products observed for the hydrodeoxygenation of propionic acid on different noble metal catalysts.

CatalystPrimary Reaction Pathway(s)Major ProductsKey Mechanistic Insights
Palladium (Pd) Decarbonylation (DCN), Decarboxylation (DCX) osti.govresearchgate.netEthane, CO, Propane, CO₂ researchgate.netDCN is the main pathway. Water facilitates a new DCX mechanism. researchgate.netresearchgate.net
Platinum (Pt) Hydrogenation, Hydrodeoxygenation, Decarbonylation acs.orgresearchgate.netPropanal, 1-Propanol, Propane, Ethane, CO acs.orgReaction rate and selectivity are significantly influenced by the presence of a liquid phase. osti.gov
Rhodium (Rh) HydrogenationPropanol, Propanal osti.govDecarbonylation and decarboxylation do not occur at appreciable rates. osti.gov
Ruthenium (Ru) Decarbonylation, Decarboxylation(Similar to Pd, Pt)High activity for HDO. researchgate.net

Decarbonylation and Hydrodeoxygenation Reaction Mechanisms

The hydrodeoxygenation (HDO) of propionic acid is a critical process in the upgrading of biomass into biofuels and chemicals. acs.org Mechanistic studies, often employing isotopic labeling, have been pivotal in understanding the complex reaction networks on catalyst surfaces. The primary competing pathways in HDO are decarbonylation (DCN) and decarboxylation (DCX). researchgate.netacs.org

Theoretical and experimental investigations on palladium (Pd) catalysts have shown that decarbonylation is generally the dominant pathway. sc.eduresearchgate.net First-principles calculations on Pd(111) surfaces suggest that the most favorable DCN routes initiate with the dehydroxylation of propionic acid to form a propanoyl (CH₃CH₂CO) intermediate. acs.orgresearchgate.net This is followed by a series of α- and/or β-carbon dehydrogenation steps before the crucial C–C bond scission occurs, ultimately yielding products like ethane and carbon monoxide. researchgate.netresearchgate.net In contrast, the decarboxylation mechanism typically starts with the cleavage of the O–H bond. acs.orgresearchgate.net

On Ruthenium (Ru(0001)) model surfaces, the decarbonylation mechanism is also significantly faster than decarboxylation. osti.gov However, the pathway differs from that on Pd. It proceeds via the removal of the hydroxyl (–OH) group to form the propanoyl intermediate, which then undergoes direct C–CO bond cleavage without the dehydrogenation steps observed on palladium catalysts. osti.gov A sensitivity analysis identified the removal of the acid's –OH group as the rate-controlling step in this deoxygenation process. osti.gov

A combined experimental and computational kinetic isotope effect (KIE) study was conducted for the HDO of deuterium-labeled propanoic acid (specifically, propanoic-2,2-d₂ acid) over a Pd/C catalyst. researchgate.net The observed KIE values, along with a product distribution favoring ethane (C₂H₆) and carbon monoxide (CO), provided strong evidence for the proposed decarbonylation mechanism as the main reaction pathway on supported Pd nanoparticles. researchgate.net

Table 1: Dominant Reaction Pathways in Propionic Acid Hydrodeoxygenation (HDO)
CatalystDominant PathwayKey Mechanistic StepsInfluencing FactorsReference
Palladium (Pd)Decarbonylation (DCN)Dehydroxylation to propanoyl (CH₃CH₂CO) → α/β-carbon dehydrogenation → C-C scission.Product distribution favors C₂H₆ and CO. Confirmed by KIE studies with deuterated propionic acid. acs.orgresearchgate.netresearchgate.net
Ruthenium (Ru)Decarbonylation (DCN)-OH group removal to propanoyl (CH₃CH₂CO) → Direct C-CO bond scission.Dehydrogenation steps are not significant. Removal of the -OH group is rate-controlling. osti.gov
Palladium (Pd) in WaterCompetitive DCN and DCXWater stabilizes dehydrogenated intermediates, facilitating a new decarboxylation pathway.Stronger CO adsorption in water lowers overall turnover frequency. acs.orgosti.gov

Catalytic Cycle Elucidation in Asymmetric Synthesis

Propionic acid and its derivatives are valuable building blocks in asymmetric synthesis for producing chiral molecules. Mechanistic studies are crucial for understanding and optimizing these transformations.

One area of investigation is the nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids to prepare chiral α-substituted propionic acids. researchgate.net A proposed catalytic cycle for these reactions provides a framework for understanding the origin of enantioselectivity. researchgate.net Similarly, a nickel-catalyzed asymmetric reductive acyl cross-coupling has been developed to produce enantioenriched acyclic α,α-disubstituted ketones. acs.org In this reaction, the coupling of acid chlorides, such as a derivative of propionic acid, with alkyl halides is achieved. Control experiments highlighted the potential influence of 3-(4-methoxyphenyl)propionic acid, formed from hydrolysis of the acid chloride, on the reaction's efficiency. acs.org The proposed catalytic cycle involves the oxidative addition of the alkyl halide to a Ni(0) complex, followed by transmetalation with the acid derivative and reductive elimination to yield the ketone product and regenerate the catalyst. acs.org

Another innovative approach involves the catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals (bis-SKAs), which can be generated from carboxylic acids like propionic acid. acs.org This method yields enantiopure free β²-amino acids. Mechanistic studies, consistent with silylium-based asymmetric counteranion-directed catalysis (Si-ACDC), suggest a proposed catalytic cycle and a transition state model to explain the high enantioselectivity observed. acs.org The reaction tolerates a variety of aliphatic bis-SKAs, including those derived from propionic, butyric, and valeric acids, with enantioselectivity often increasing with longer alkyl chains. acs.org

Mechanisms of Biological and Chemical Interactions

Receptor Binding and Signaling Pathway Elucidation (e.g., FFAR2/GPR43)

Propionic acid is a short-chain fatty acid (SCFA) that functions as a key signaling molecule in various physiological processes, primarily through its interaction with specific G protein-coupled receptors (GPCRs). mdpi.com The most well-characterized of these are Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, and Free Fatty Acid Receptor 3 (FFAR3), or GPR41. wikipedia.org Propionate is a potent agonist for both receptors, though it is considered one of the most potent ligands for FFAR2. nih.gov

Upon binding to FFAR2/GPR43, which is expressed on various cells including immune, epithelial, and endocrine cells, propionate initiates a cascade of intracellular signaling events. mdpi.comfrontiersin.org These signaling pathways are diverse and cell-type specific, but common mechanisms include:

Inhibition of cAMP-dependent signaling: Activation of FFAR2 can suppress the production of cyclic AMP (cAMP), a crucial second messenger. mdpi.com

Activation of MAPK and mTOR pathways: Propionic acid has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway and activate the mammalian target of rapamycin (B549165) (mTOR) pathway, influencing processes like cell growth and inflammation. mdpi.comacs.org

Inhibition of the NF-κB pathway: Propionate can inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses. mdpi.com

Transactivation by other GPCRs: In neutrophils, it has been shown that an allosterically modulated FFAR2 can be transactivated by signals originating from other GPCRs, such as the receptor for ATP (P2Y2R), in the absence of an orthosteric agonist like propionate. plos.org This represents a novel mechanism for GPCR activation. plos.org

These signaling events underscore the role of propionate as a critical link between the gut microbiota, which produces it, and host physiology, including metabolism and immunity. mdpi.combiocrates.com

Mechanisms of Antimicrobial and Antifungal Action, including Oxidative Stress and Apoptosis Induction

Propionic acid is widely used as a preservative due to its potent antimicrobial and antifungal properties. oup.comnih.gov Its mechanism of action, particularly against fungi like Candida albicans, has been elucidated in detail and involves the induction of programmed cell death, or apoptosis. oup.comoup.com

The primary fungicidal mechanism is initiated by the generation of reactive oxygen species (ROS). oup.comoup.com The key steps are:

ROS Accumulation: Exposure to propionic acid leads to a significant increase in intracellular ROS levels, creating a state of severe oxidative stress. oup.comoup.com

Metacaspase Activation: The oxidative environment triggers the activation of metacaspases, which are fungus-specific caspases that play a central role in promoting apoptosis. oup.comoup.com

Mitochondrial Dysfunction: The process is mediated by the mitochondria. Observed effects include the depolarization of the mitochondrial membrane, accumulation of mitochondrial calcium, and the subsequent release of cytochrome c from the mitochondria into the cytosol. oup.comnih.gov

Apoptotic Markers: The induction of apoptosis is confirmed by the appearance of hallmark markers, including the externalization of phosphatidylserine (B164497) (an early marker) and fragmentation of DNA and the nucleus (late markers). oup.comoup.com

This cascade of events demonstrates that propionic acid's antifungal effect is not merely fungistatic but fungicidal, achieved through a novel killing mechanism involving mitochondria-mediated apoptosis signaling. oup.com Against bacteria, the antimicrobial action is often associated with the ability of the undissociated form of the acid to penetrate the cell membrane and cause intracellular acidification. nih.gov

Table 2: Apoptotic Events Induced by Propionic Acid in Fungal Cells
Apoptotic EventMechanism/MarkerExperimental ObservationReference
Oxidative StressGeneration of Reactive Oxygen Species (ROS)Increased fluorescence detected with H2DCFDA staining. oup.comoup.com
Caspase ActivationActivation of metacaspaseDetected by CaspACE FITC-VAD-FMK staining. oup.comoup.com
Early ApoptosisPhosphatidylserine (PS) externalizationObserved via annexin (B1180172) V staining. oup.comoup.com
Late ApoptosisDNA and nuclear fragmentationObserved via TUNEL assay and DAPI staining. oup.comoup.com
Mitochondrial DysfunctionMembrane depolarization, Ca²⁺ accumulation, Cytochrome c releaseConfirmed through specific mitochondrial experiments. oup.comnih.gov

Studies on Intermolecular Interactions and Complex Formation (e.g., in Electroless Plating)

In industrial applications such as electroless nickel plating, propionic acid is used as an additive to accelerate the deposition process. jlu.edu.cn Mechanistic studies using cyclic voltammetry and infrared reflection spectroscopy have revealed that its function extends beyond simply acting as a buffer. Propionic acid actively participates in the reaction through the formation of surface complexes and intermolecular interactions. jlu.edu.cn

The proposed mechanism involves a dual role:

Interaction with the Metal Ion: Simultaneously, the carboxylate group (–OCO–) of propionic acid coordinates with nickel ions (Ni²⁺) to form bridge complexes on the substrate surface. This complexation facilitates the reduction of Ni²⁺ to metallic nickel. jlu.edu.cn

This accelerating effect on both the anodic oxidation of the reducing agent and the cathodic reduction of the nickel ions leads to a faster plating rate. jlu.edu.cn Other short-chain organic acids, such as lactic acid and malic acid, are also used as complexing agents in these baths. researchgate.netmdpi.com The ability of propionic acid to form these specific intermolecular bonds and surface complexes is central to its effectiveness in enhancing the efficiency of electroless plating processes. jlu.edu.cn

Research Applications of Propionic Acid Od in Diverse Scientific Disciplines

Metabolomics and Pathway Discovery in Model Organisms and Cell Cultures

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics research. Propionic acid-OD, as an isotopically labeled analog of propionic acid, provides a powerful probe for elucidating metabolic pathways and fluxes.

Untargeted and Targeted Metabolite Profiling

In metabolomics, both untargeted and targeted approaches are employed to obtain a comprehensive understanding of the metabolome. Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify global metabolic changes, while targeted metabolomics focuses on the accurate quantification of a specific set of predefined metabolites.

The introduction of this compound into a biological system allows it to be distinguished from the endogenous pool of propionic acid by mass spectrometry. This is because deuterium (B1214612) has a greater atomic mass than hydrogen, resulting in a predictable mass shift in the labeled molecule and its downstream metabolites. This distinction is crucial for flux analysis and pathway identification.

Table 1: Analytical Techniques for Metabolite Profiling

Analytical Technique Application in this compound Studies Key Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and detection of volatile and semi-volatile metabolites, including short-chain fatty acids. High chromatographic resolution and established libraries for compound identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of a wide range of metabolites with varying polarities. Suitable for non-volatile compounds and offers high sensitivity and specificity.

Investigating Metabolic Responses to Environmental Stimuli or Genetic Perturbations

Researchers utilize this compound to trace the metabolic fate of exogenous propionic acid under various conditions. By exposing model organisms or cell cultures to an environmental stressor or by studying genetically modified organisms, scientists can observe how the metabolism of propionic acid is altered. For example, studies have investigated the metabolic effects of mepiquat, a plant growth regulator, on adipose tissue in rats, where changes in the levels of propanoic acid and other fatty acids were observed. mdpi.com Using a deuterated tracer in such a study could help to differentiate between the mobilization of endogenous stores and the metabolism of an external source.

Studies on Neuroinflammatory Mechanisms in Rodent Models

The role of propionic acid in neuroinflammation is an active area of research, particularly in the context of neurodevelopmental disorders like autism spectrum disorders (ASD). nih.govnih.gov Intraventricular infusions of propionic acid in rats have been used to model autistic-like behaviors and associated neuropathological changes, including neuroinflammation. researchgate.net

A key study utilized deuterium-tagged propionic acid (DPPA) to trace its distribution in the rat brain following infusion. surfacesciencewestern.com This research provided direct evidence of the compound's presence in various brain regions and its association with neuroinflammatory markers.

Table 2: Findings from a Study Using Deuterium-Tagged Propionic Acid (DPPA) in a Rodent Model of Autism

Technique Used Findings Implication for Neuroinflammation Research
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Imaging of deuterium confirmed the presence and distribution of DPPA in brain regions ipsilateral to the infusion. surfacesciencewestern.com Provides a method to directly track the neurotoxin and correlate its location with pathological changes.

These findings suggest that elevated levels of propionic acid in the brain can trigger a neuroinflammatory response, and the use of its deuterated form is a powerful method for tracking its neuroanatomical distribution and understanding its role in the pathophysiology of certain neurological conditions. researchgate.netsurfacesciencewestern.commdpi.com

Catalysis and Materials Science Research

In catalysis and materials science, understanding the interactions between molecules and surfaces is fundamental. Isotopic labeling is a key technique for elucidating reaction mechanisms and surface phenomena.

Probing Surface Chemistry and Adsorption Phenomena

The adsorption and reaction of carboxylic acids on mineral and metal oxide surfaces are of great interest in fields ranging from atmospheric chemistry to industrial catalysis. copernicus.org Studies have investigated the heterogeneous reactions of propionic acid on surfaces like α-Al2O3 using techniques such as diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS). copernicus.org

The use of this compound in such studies can provide more detailed mechanistic insights. For example, in infrared spectroscopy, the O-D bond has a different vibrational frequency than the O-H bond. This allows researchers to distinguish the hydroxyl group of the adsorbing propionic acid from hydroxyl groups present on the surface of the material or in adsorbed water molecules. This can help to clarify the nature of the adsorption (physisorption vs. chemisorption) and the role of surface sites in catalytic reactions. While direct studies using this compound for this purpose were not identified in the search, the principles of using deuterated compounds in surface science are well-established. For instance, deuterium exchange with surface hydroxyl groups has been observed for other carboxylic acids on silica (B1680970) surfaces. cdnsciencepub.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Propionic acid
Deuterium
Mepiquat
Indole-3-propionic acid
Deuterium-tagged propionic acid (DPPA)
α-Al2O3 (alpha-alumina)

Development of Novel Catalytic Systems for Organic Transformations

The use of deuterated propionic acid is instrumental in elucidating the mechanisms of catalytic reactions, thereby guiding the development of new and more efficient catalytic systems. By substituting hydrogen with deuterium, researchers can study the kinetic isotope effect (KIE), which reveals whether a specific C-H bond is broken in the rate-determining step of a reaction.

In the field of biomass conversion, the hydrodeoxygenation (HDO) of carboxylic acids like propionic acid is a key process. A study on the HDO of deuterium-labeled propanoic acid over a palladium (Pd) catalyst provided strong evidence for the reaction mechanism. researchgate.net The investigation measured the KIE for deuterium-labeled propanoic acid (specifically, PAc-2,2-d2) over a 5 wt% Pd/C catalyst at 200 °C. researchgate.net The results showed different KIE values at high and low hydrogen partial pressures, suggesting changes in the reaction pathway or rate-determining step under different conditions. researchgate.net

Similarly, deuterium kinetic isotope effect studies were performed on the oxidation of propionic acid on Au/TiO2 catalysts to determine if C-H bond cleavage is involved in the rate-limiting step of oxidative dehydrogenation. osti.gov By comparing the reaction rates of CH3CH2COOH, CD3CH2COOH, and CH3CD2COOH, researchers can pinpoint which C-H bonds are critical to the catalytic cycle. osti.gov Such fundamental understanding is crucial for designing catalysts with enhanced activity and selectivity for converting biomass-derived molecules into valuable chemicals. osti.govosti.gov For instance, insights into the HDO of propionic acid on various transition metal surfaces like Rh(111) help identify key parameters that control product selectivity, which is vital for designing optimal catalyst formulations. osti.gov

Kinetic Isotope Effect (KIE) in Propionic Acid HDO over Pd/C Catalyst researchgate.net
Condition (H₂ Partial Pressure)Experimental KIE (kH/kD)Computational KIE (kH/kD)Major Products
Low H₂ Pressure1.62 ± 0.051.49C₂H₆ and CO (Decarbonylation)
High H₂ Pressure1.13 ± 0.04-C₂H₆ and CO (Decarbonylation)

Understanding Reaction Selectivity and Activity in Industrial Processes

Isotopically labeled propionic acid is a powerful probe for unraveling reaction pathways and understanding what governs product selectivity in complex industrial processes. The hydrodeoxygenation of propionic acid, a model for upgrading bio-oils, can proceed through several pathways, including decarbonylation (DCN), decarboxylation (DCX), and hydrogenation. osti.gov

Studies using propionic acid on rhodium (Rh) catalysts have shown that reaction conditions significantly affect product selectivity. osti.gov For example, depending on the conditions, products can range from alkanes and carbon oxides to alcohols and aldehydes. osti.gov By using deuterated tracers, researchers can follow the fate of specific atoms and map the dominant reaction pathways. A combined experimental and computational study on a palladium catalyst concluded that decarbonylation is the main reaction pathway for ethane (B1197151) formation. researchgate.net

On molybdenum carbide (Mo₂C) catalysts, an inexpensive alternative to precious metals, the conversion of propionic acid also yields multiple products. mdpi.com At 250 °C, un-doped Mo₂C primarily produces propionaldehyde, indicating hydrogenation is the dominant pathway, while C3 hydrocarbons (propane and propene) are also significant. mdpi.com Understanding these selectivities is key to tuning catalysts for desired industrial outputs, such as producing ethylene (B1197577) through the electrocatalytic oxidation of propionic acid, a component found in waste streams from biofuel production. researchgate.net This process offers a sustainable route to valuable chemical feedstocks from biomass waste. researchgate.net

Industrial Biotechnology and Bioprocess Optimization

Propionic acid is a key intermediate in anaerobic digestion and fermentation processes, such as in biogas plants and the production of vitamin B12. creative-proteomics.comwikipedia.org The concentration of propionic acid is a critical parameter for monitoring the health and efficiency of these bioprocesses. mdpi.com High concentrations can indicate process instability or inhibition of microbial activity. nih.govftb.com.hr

In biogas production, propionic acid is formed by propionic acid bacteria and its degradation is essential for a stable process. wikipedia.org Fast and accurate monitoring of its concentration is needed to optimize production and control the fermentation. mdpi.com While direct use of this compound for routine monitoring is not common, isotopic labeling techniques are foundational to the analytical methods, like mass spectrometry, used to develop and calibrate these monitoring systems. creative-proteomics.com

In the fermentative production of vitamin B12 by Propionibacterium species, propionic acid is a major byproduct. srce.hrnih.gov The accumulation of propionic acid can inhibit cell growth and limit vitamin B12 yield, making its monitoring and control crucial. srce.hr The biosynthesis of vitamin B12 is a complex, multi-step process where an aminopropanol (B1366323) arm is attached to a propionic acid side-chain of the ring D of the cobalamin molecule. srce.hr Understanding and optimizing the conditions that balance bacterial growth, propionic acid production, and vitamin B12 synthesis is a key challenge. srce.hrnih.gov Research has shown that the optimal conditions for propionic acid production (anaerobic) and vitamin B12 synthesis (requiring oxygen for the DMBI moiety) are different, often necessitating a two-stage fermentation process. srce.hr

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular reactions in a metabolic network. rsc.orgnih.gov The use of stable isotope tracers, including deuterated compounds, is central to MFA. rsc.orgresearchgate.net By feeding microorganisms a labeled substrate, researchers can track the path of the isotope through the metabolic network and deduce the activity of different pathways.

For organisms like Propionibacterium acidipropionici, which are used for the industrial production of propionic acid, MFA provides crucial insights for process optimization. austinpublishinggroup.com A simplified metabolic network can be established to analyze the effects of different carbon sources, like glucose and glycerol (B35011), on propionic acid production. austinpublishinggroup.comaustinpublishinggroup.com Studies have shown that by analyzing the metabolic flux at key nodes such as pyruvate (B1213749), the carbon source can be optimized to enhance the flux towards the oxaloacetate branch, ultimately increasing the yield of propionic acid. austinpublishinggroup.com

For instance, in a fed-batch fermentation of P. acidipropionici, using an optimized ratio of glucose to glycerol (4:1) significantly improved propionic acid concentration to 51.75 g/L, a 79.25% increase compared to using glucose alone. austinpublishinggroup.comaustinpublishinggroup.com This improvement was directly linked to a redistribution of metabolic flux that favored propionic acid synthesis. austinpublishinggroup.com MFA can also be applied to the simultaneous production of vitamin B12 and propionic acid, revealing how factors like substrate feeding and product removal affect the metabolic flux through key branches, such as the δ-aminolevulinate branch for vitamin B12 synthesis and the methylmalonyl-CoA branch for propionic acid. researchgate.net

Effect of Carbon Source on Propionic Acid Fermentation by P. acidipropionici austinpublishinggroup.comaustinpublishinggroup.com
Carbon Source (Ratio)Propionic Acid Conc. (g/L)Productivity (g/L·h)Yield (g/g)
Glucose only28.87 ± 2.150.220.48
Glycerol only30.52 ± 1.130.230.51
Glucose/Glycerol (4:1)51.75 ± 3.620.390.52

Advanced Synthetic Organic Chemistry and Chemical Biology

Deuterated propionic acid and its derivatives are valuable building blocks in synthetic organic chemistry for creating complex, isotopically labeled molecules. These molecules are essential for a variety of applications, including as internal standards in mass spectrometry and as probes in mechanistic studies and structure-activity relationship (SAR) investigations. nih.gov

The synthesis of deuterated olefins, for example, can be achieved using deuterated propionic acid as a precursor. One reported method describes the formation of 1,1-dideuteroethylene with a 37% yield through the electrolysis of α-deuterated propionic acid. cdnsciencepub.com In another example, deuterated 3-pentanones were synthesized from ethyl-d5 bromide via reactions that avoided the isolation of deuterated propionic acid, which simplifies the process. cdnsciencepub.com

More recent synthetic methods focus on developing practical and efficient routes to deuterated compounds. A photocatalytic method has been developed for the deuterocarboxylation of alkynes using D₂O as the deuterium source to produce tetra- and tri-deuterated aryl propionic acids with high yields and deuteration ratios, often exceeding 90%. nih.govrsc.org Such methods are valuable for preparing deuterated analogues of pharmaceutical drugs, which can exhibit improved metabolic stability and pharmacokinetic profiles. rsc.org Similarly, a facile method for synthesizing deuterium-labeled indoles, including the plant auxin indole-3-acetic acid-d5, involves an acid-catalyzed hydrogen-deuterium exchange using deuterated solvents and acid catalysts. acs.org These synthetic strategies provide access to complex deuterated molecules that are critical for advancing research in chemical biology and medicinal chemistry.

Applications in Drug Discovery for Understanding Metabolic Stability and Pharmacokinetics of Deuterated Analogs

The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, is a well-established technique in modern drug discovery known as "deuterium-switching" or "deuteration." This approach is primarily employed to modulate the metabolic fate of a drug candidate, often leading to significant improvements in its pharmacokinetic profile. Simple deuterated molecules, such as this compound and its related isotopologues, serve as fundamental tools and model systems for understanding the principles that govern these improvements.

While the O-D bond in this compound is labile and readily exchanges with protons in aqueous physiological environments, the compound and its structural analogs deuterated at carbon positions (e.g., Propionic acid-2,2-d2 or Propionic acid-d5) are invaluable in early-stage research. They are used as deuterated building blocks to synthesize more complex drug candidates. By incorporating a deuterated propionate (B1217596) moiety into a lead compound, researchers can precisely investigate the metabolic stability of that specific part of the molecule.

Detailed Research Findings

In a typical research scenario, a parent drug containing a propionate group susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) is identified. A deuterated version of this drug is then synthesized using a deuterated propionic acid precursor. The pharmacokinetic properties of the original (protio) drug and its deuterated analog are then compared in preclinical models.

Consider a hypothetical non-steroidal anti-inflammatory drug, "Propafenac," which features a propionic acid side chain. A major metabolic pathway for Propafenac is the hydroxylation at the alpha-carbon of this side chain, leading to rapid clearance and a short therapeutic window. To address this, a deuterated analog, "Deutero-Propafenac," is synthesized where the hydrogens on the propionate moiety are replaced with deuterium.

Comparative pharmacokinetic studies are then performed. The data from such a study would typically demonstrate the powerful impact of the KIE on the drug's behavior in a biological system.

The interactive table below presents representative data from such a comparative pharmacokinetic study in a preclinical rodent model.

Table 1. Comparative Pharmacokinetic Parameters of Propafenac and its Deuterated Analog (Deutero-Propafenac) in a Rodent Model
CompoundHalf-Life (t½) (hours)Clearance (CL) (mL/hr/kg)Area Under the Curve (AUC) (ng·hr/mL)Maximum Concentration (Cmax) (ng/mL)
Propafenac (Protio-form)1.855.21811950
Deutero-Propafenac (Deuterated-form)4.521.945661150

The findings from this research clearly illustrate the intended effect of deuteration. Deutero-Propafenac exhibits a 2.5-fold increase in half-life and a corresponding 2.5-fold increase in total drug exposure (AUC). The clearance is significantly reduced, confirming that the metabolic process responsible for eliminating the drug has been slowed. This is a direct consequence of the kinetic isotope effect at the site of metabolism on the propionate side chain.

Emerging Research Directions and Methodological Advancements in Propionic Acid Od Studies

Integration of Multi-Omics Data with Isotope Tracing for Systems-Level Understanding

A significant frontier in propionic acid research is the integration of multi-omics data with stable isotope tracing to achieve a holistic, systems-level understanding of its metabolic influence. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of cellular responses to the introduction of deuterated propionic acid.

In studies related to propionic acidemia, a metabolic disorder, multi-omics approaches have been instrumental in identifying novel pathways of dysfunction. nih.govnih.gov For instance, global proteomic analysis of fibroblasts and untargeted metabolomics of plasma from individuals with propionic acidemia have revealed significant dysregulation in serine and thiol metabolism. nih.govresearchgate.net By using isotope tracers like 13C-glucose in cellular models, researchers can track the flux of metabolites through these pathways, providing a dynamic view of metabolic reprogramming. nih.govnih.gov

The integration of these diverse datasets allows scientists to connect genetic mutations to changes in protein expression and, ultimately, to the metabolic phenotype. This powerful combination is crucial for understanding the complex downstream effects of metabolic disorders related to propionic acid metabolism. nih.govnih.gov Future studies using Propionic acid-OD as a tracer within a multi-omics framework are expected to provide even more precise insights into its metabolic fate and its impact on interconnected cellular networks.

Table 1: Key Findings from Multi-Omics Studies in Propionic Acid-Related Disorders

Omics LayerKey FindingsImplication for this compound Research
Proteomics Upregulation of proteins in serine synthesis and thiol metabolism (e.g., PSAT1, CBS). nih.govresearchgate.netProvides a list of target proteins whose expression levels can be monitored in response to this compound administration.
Metabolomics Increased levels of cystathionine (B15957) and glutathione (B108866) in plasma. nih.govSuggests that this compound could be used to trace the flow of propionate (B1217596) into these specific metabolic pathways.
Transcriptomics Upregulation of transcripts associated with serine and thiol metabolism in cellular models. nih.govAllows for the correlation of gene expression changes with the metabolic flux of this compound.
Fluxomics Increased de novo serine biosynthesis and abnormal TCA cycle utilization. nih.govThis compound can be used as a direct probe to quantify its contribution to the TCA cycle and other interconnected pathways.

Development of Novel Isotopic Labeling Strategies for Enhanced Analytical Resolution

Recent advancements in chemical synthesis are enabling more precise and versatile isotopic labeling of molecules like propionic acid, which in turn enhances the resolution and specificity of analytical measurements. nih.govchemrxiv.org These novel strategies are moving beyond simple uniform labeling to site-specific incorporation of deuterium (B1214612), providing more detailed information about reaction mechanisms and metabolic pathways.

One promising approach is the development of methods for the precise decarboxylative deuteration of aliphatic carboxylic acids. nih.gov This allows for the targeted placement of a deuterium atom at a specific position within the molecule, which can be invaluable for mechanistic studies. Furthermore, late-stage C(sp3)–H deuteration of free carboxylic acids offers a way to introduce deuterium into complex molecules without having to rebuild them from scratch, a significant advantage for studying the metabolism of drugs and other bioactive compounds. chemrxiv.org

These advanced labeling techniques, when coupled with high-resolution analytical platforms like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, can help to resolve complex metabolic networks and provide unambiguous identification of metabolites. acs.orgacs.org

Table 2: Comparison of Isotopic Labeling Strategies for Carboxylic Acids

Labeling StrategyDescriptionAdvantages
Uniform Labeling All possible positions are labeled with the isotope.Relatively simple to synthesize; provides a strong overall signal.
Decarboxylative Deuteration A deuterium atom is introduced at the site of a carboxyl group. nih.govAllows for precise, site-specific labeling. nih.gov
Late-Stage C-H Deuteration A hydrogen atom on the carbon backbone is replaced with deuterium. chemrxiv.orgEnables the labeling of complex molecules without extensive synthesis. chemrxiv.org
Chemical Isotope Labeling (CIL) An isotope tag is added to a specific functional group to improve analytical properties. ualberta.caEnhances separation and ionization efficiency in mass spectrometry. ualberta.ca

Advanced Computational Modeling and Theoretical Studies (e.g., Density Functional Theory)

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for studying the properties of deuterated compounds like this compound. aip.org DFT allows for the theoretical prediction of molecular structures, vibrational frequencies, and other properties, which can then be compared with experimental data to provide a more complete understanding of the molecule's behavior. aip.orgresearchgate.net

These computational approaches are particularly useful for interpreting complex spectra, such as those obtained from microwave spectroscopy. aip.org By predicting the rotational constants and dipole moments of different conformers of a molecule, researchers can more easily assign the observed spectral lines. aip.org This synergy between theoretical calculations and experimental data is crucial for the structural elucidation of small molecules.

In the context of this compound, DFT can be used to:

Predict its three-dimensional structure.

Calculate its vibrational frequencies to aid in the interpretation of infrared and Raman spectra.

Determine its energetic properties, such as its stability and reactivity.

Model its interactions with other molecules, such as enzymes or receptors.

The insights gained from these computational studies can help to guide experimental design and provide a theoretical framework for understanding the results.

Miniaturized and High-Throughput Analytical Platforms for Deuterated Compounds

The trend towards miniaturization in analytical chemistry is having a significant impact on the study of deuterated compounds. wiley.com Miniaturized platforms, often referred to as "lab-on-a-chip" devices, offer several advantages over traditional analytical instruments, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. spectroscopyonline.com

These microfluidic devices can be integrated with a variety of detection methods, including mass spectrometry and spectroscopy, to provide a powerful tool for the analysis of complex biological samples. wiley.com The ability to perform rapid, automated analyses is particularly important for metabolomics studies, where large numbers of samples need to be processed. researchgate.net

High-throughput analysis is also being advanced by improvements in mass spectrometry techniques. nih.govyoutube.com For example, direct-infusion Fourier transform-ion cyclotron resonance-mass spectrometry (FTICR-MS) can provide high-quality isotopologue data for stable isotope-resolved metabolomics without the need for chromatographic separation. nih.gov This allows for the rapid analysis of crude cell extracts, significantly increasing the throughput of metabolomic studies. nih.gov

Applications of Deuterated Propionic Acid in Emerging Fields (e.g., Astrochemistry, Environmental Tracing)

The unique properties of deuterated molecules are leading to their application in a growing number of scientific fields, including astrochemistry and environmental science.

In astrochemistry, the study of deuterated molecules provides valuable insights into the chemical and physical conditions of interstellar clouds. arxiv.org The abundance of deuterated species is highly sensitive to temperature, making them excellent probes of the cold, dense regions where stars and planets form. arxiv.org The detection of deuterated organic molecules, including potentially deuterated carboxylic acids, in these environments can shed light on the prebiotic chemistry that may lead to the origin of life.

In environmental science, stable isotope analysis is a powerful tool for tracing the sources and fate of pollutants in the environment. Deuterated propionic acid can be used as a tracer to follow the degradation of propionate in various environmental systems, such as soil and water. regulations.gov This information is crucial for assessing the environmental impact of propionic acid, which is used as a preservative and in various industrial processes. regulations.govwikipedia.org By understanding the pathways of propionate metabolism in different microbial communities, scientists can develop more effective strategies for bioremediation.

Q & A

Q. How can researchers reconcile OSHA compliance with real-time exposure monitoring during this compound synthesis?

  • Methodological Answer : Implement area air sampling using sorbent tubes (e.g., Tenax TA) analyzed via thermal desorption GC-MS. Compare personal exposure levels (PELs) against OSHA’s 8-hour TWA limit of 10 ppm. Train personnel on emergency response for spills, including neutralization with calcium carbonate and evacuation protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.